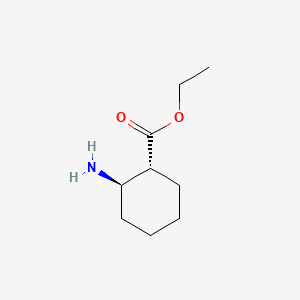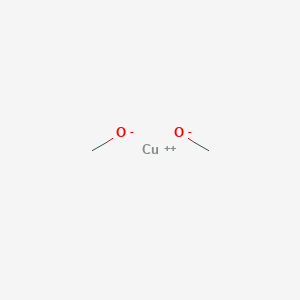
SAMARIUM SILICIDE, SMSI2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium silicide (SmSi2) is a compound formed by the combination of samarium, a rare earth element, and silicon. It is known for its unique properties, including ferromagnetism and high thermal stability. Samarium silicide is used in various scientific and industrial applications due to its ability to form stable interfaces with silicon substrates .
Preparation Methods
Samarium silicide can be synthesized through several methods. One common approach involves depositing samarium on silicon substrates at various temperatures, ranging from room temperature to 400°C. The surface structure, interface reactivity, and magnetic properties are then analyzed using techniques such as low-energy electron diffraction (LEED), X-ray photoelectron spectroscopy (XPS), and magneto-optical Kerr effect (MOKE) . Another method involves samarium ion implantation, where samarium ions are implanted into silicon wafers using a metal vapor vacuum arc ion source .
Chemical Reactions Analysis
Samarium silicide undergoes various chemical reactions, including oxidation and reduction. Freshly prepared samarium silicide layers react strongly with oxygen from the residual gas, promoting the formation of samarium oxide (Sm2O3) at the expense of both metal samarium and samarium silicide . Samarium compounds, such as samarium iodide (SmI2), are known for their ability to perform single-electron transfer reductions under mild conditions, making them useful in organic synthesis .
Scientific Research Applications
Samarium silicide has several scientific research applications. It is used in the field of spintronics, where ferromagnetic/semiconductor interfaces are studied for their potential in developing advanced electronic devices . Additionally, samarium silicide is used in the synthesis of continuous samarium disilicide films on silicon wafers, which have applications in microelectronics and optoelectronics . The compound’s unique properties make it valuable for research in materials science and condensed matter physics.
Mechanism of Action
The mechanism of action of samarium silicide involves its interaction with silicon substrates and its ability to form stable interfaces. The compound’s ferromagnetic properties are attributed to the presence of samarium ions in different oxidation states, such as Sm2+ and Sm3+. These ions interact with the silicon lattice, leading to the observed magnetic behavior . In organic synthesis, samarium compounds like samarium iodide act as one-electron reductants, facilitating reductions through electron transfer and proton transfer steps .
Comparison with Similar Compounds
Samarium silicide can be compared to other rare earth silicides, such as neodymium silicide (NdSi2) and gadolinium silicide (GdSi2). While all these compounds share similar properties, such as high thermal stability and ferromagnetism, samarium silicide is unique due to its specific electronic and magnetic characteristics . The larger atomic radius of samarium compared to other rare earth elements also influences its interaction with silicon, resulting in distinct structural and magnetic properties .
Properties
CAS No. |
12300-22-0 |
|---|---|
Molecular Formula |
Si2Sm |
Molecular Weight |
206.532 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











